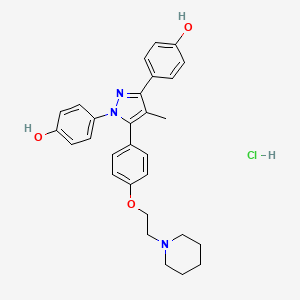

MPP hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H32ClN3O3 |

|---|---|

Molecular Weight |

506.0 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;hydrochloride |

InChI |

InChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H |

InChI Key |

NUFZYMONJXOTFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MPP+ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP+ is a critical tool in preclinical research for modeling Parkinson's disease (PD) by selectively targeting and destroying dopaminergic neurons. This document details its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Core Mechanism of Action

The neurotoxicity of MPP+ is a multi-step process that begins with its selective uptake into dopaminergic neurons and culminates in apoptotic cell death. The primary mechanism centers on mitochondrial dysfunction and the subsequent generation of oxidative stress.

1. Selective Uptake into Dopaminergic Neurons: The journey of MPP+ toxicity begins with its precursor, MPTP. Being lipophilic, MPTP readily crosses the blood-brain barrier.[1] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic, positively charged metabolite, MPP+.[1] MPP+ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the high-affinity dopamine transporter (DAT).[1] This selective accumulation is a key reason for its specific toxicity towards this neuronal population.

2. Mitochondrial Accumulation and Complex I Inhibition: Once inside the dopaminergic neuron, the positive charge of MPP+ drives its accumulation within the mitochondria, facilitated by the negative mitochondrial membrane potential.[2] Inside the mitochondrial matrix, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[2] This inhibition disrupts the flow of electrons, leading to two major consequences: a severe depletion of cellular ATP and an increased production of reactive oxygen species (ROS).

3. Oxidative Stress and Cellular Damage: The inhibition of Complex I leads to the leakage of electrons from the ETC, which then react with molecular oxygen to form superoxide radicals (O₂⁻). This initial burst of mitochondrial ROS triggers a cascade of oxidative stress. Evidence suggests a "two-wave" ROS cascade, where the initial mitochondrial ROS production leads to the activation of extramitochondrial NADPH oxidase, generating a second, sustained wave of superoxide. This overwhelming oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA.

4. Induction of Apoptosis: The combination of ATP depletion, high levels of oxidative stress, and direct mitochondrial damage initiates the intrinsic pathway of apoptosis. Key events include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to its depolarization.

-

Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane allows for the release of proteins like cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, most notably caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and ultimately, cell death.

Data Presentation

The following tables summarize key quantitative data related to the mechanism of action of MPP+.

Table 1: Cytotoxicity of MPP+ in Dopaminergic Cell Lines

| Cell Line | MPP+ Concentration | Incubation Time | Result | Reference |

| MN9D | ~125 µM | 16 h | IC50 for cell viability | |

| SH-SY5Y | 100 µM | 24 h | ~20% decrease in cell viability | |

| SH-SY5Y | 500 µM | 24 h | ~50% decrease in cell viability (IC50) | |

| SH-SY5Y | 1000 µM | 24 h | Significant decrease in cell viability | |

| hESC-derived | 500 µM | 24 h | Substantial increase in LDH release |

Table 2: Biochemical Effects of MPP+

| Parameter | System | MPP+ Concentration | Result | Reference |

| Complex I Inhibition | Rat Brain Mitochondria | 100 µM | 12.5% inhibition of NADH oxidation | |

| Complex I Inhibition | Rat Brain Mitochondria | 200 µM | 21% inhibition of NADH oxidation | |

| DAT Binding Affinity | Human DAT (in silico) | N/A | -7.2 kcal/mol | |

| ROS Production | hESC-derived Neurons | 500 µM | Dose-dependent increase in DCF fluorescence | |

| Bax/Bcl-2 Ratio | SH-SY5Y Cells | 500 µM - 1000 µM | Significant increase in Bax/Bcl-2 mRNA ratio | |

| Dopamine Levels | Rat Striatum (in vivo) | 10 µg (intrastriatal) | Significant decrease after 5 days |

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in the mechanism of action of MPP+.

References

An In-depth Technical Guide on the Neurotoxin MPP+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a pivotal molecule in Parkinson's disease research. It details its mechanism of action, its application in experimental models, and the quantitative effects observed in key studies.

Introduction and Chemical Properties

1-methyl-4-phenylpyridinium (MPP+) is a positively charged organic molecule and the active neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] MPTP itself is not toxic but becomes a potent and selective neurotoxin upon its metabolic conversion in the brain.[2][3] This conversion and subsequent action of MPP+ specifically damages dopaminergic neurons in the substantia nigra, recapitulating the hallmark pathology of Parkinson's disease (PD).[2][4] This has made MPP+ an invaluable tool for creating cellular and animal models of PD to investigate disease pathogenesis and test potential therapeutic agents.

Chemical Structure:

-

Chemical Formula: C₁₂H₁₂N⁺

-

Nature: A monoaminergic neurotoxin.

Mechanism of Neurotoxicity

The neurotoxic cascade of MPP+ is a multi-step process that begins with the systemic administration of its precursor, MPTP, and culminates in the death of dopaminergic neurons.

-

Conversion of MPTP to MPP+: The lipophilic MPTP readily crosses the blood-brain barrier. Within the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, first to an intermediate, MPDP+, and then to the active neurotoxin, MPP+.

-

Selective Uptake into Dopaminergic Neurons: MPP+ is released into the extracellular space and is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for the specific targeting of these neurons.

-

Mitochondrial Accumulation: Once inside the dopaminergic neuron, MPP+ is actively concentrated within the mitochondria, driven by the mitochondrial membrane potential.

-

Inhibition of Mitochondrial Complex I: The primary molecular target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). MPP+ binds to Complex I, inhibiting the oxidation of NADH and disrupting the flow of electrons.

-

Consequences of Complex I Inhibition:

-

ATP Depletion: The inhibition of the ETC leads to a severe reduction in ATP synthesis, resulting in an energy crisis within the neuron.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I causes electrons to leak and react with molecular oxygen, generating superoxide radicals (O₂⁻) and other reactive oxygen species. This leads to significant oxidative stress.

-

-

Oxidative Damage and Apoptosis: The overproduction of ROS inflicts widespread damage to cellular components, including lipids, proteins, and DNA. Oxidative stress, combined with ATP depletion, triggers downstream apoptotic pathways. This includes the opening of the mitochondrial permeability transition pore (MTP), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to programmed cell death.

-

Role of Other Factors:

-

Iron: Intracellular iron can exacerbate MPP+-induced toxicity by participating in reactions that generate highly reactive hydroxyl radicals.

-

Dopamine: The presence of dopamine itself can contribute to the toxicity, as its oxidation can generate further reactive species.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in MPP+ neurotoxicity and a typical experimental workflow for its study.

Caption: Mechanism of MPP+ neurotoxicity from MPTP metabolism to neuronal apoptosis.

Caption: A typical experimental workflow for studying MPP+-induced neurotoxicity in vitro.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from studies using MPP+ to model Parkinson's disease in vitro.

Table 1: Effects of MPP+ on Cell Viability and Neuronal Survival

| Cell Type | MPP+ Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| Rat Mesencephalic Neurons | 1-10 µM | - | Marked reduction in dopaminergic neuron survival | |

| SH-SY5Y Cells | 2 mM | 24 h | Used to establish a cytotoxic model of PD |

| WJMSCs-derived DANs | 100 µM | 48 h | Selected concentration to induce neuronal degeneration | |

Table 2: Effects of MPP+ on Mitochondrial Function

| Cell Type / System | Parameter Measured | Effect of MPP+ | Reference |

|---|---|---|---|

| Differentiated Neuroblastoma Cells | LEAK Respiration | Significant increase, indicating inner mitochondrial membrane damage | |

| Differentiated Neuroblastoma Cells | Oxygen Flow for ADP Phosphorylation | Drastic drop | |

| Cerebellar Granule & SH-SY5Y Cells | Mitochondrial Complex I Activity | Significantly decreased |

| Isolated Mitochondria | Mitochondrial Oxidation | Inhibition of NAD(H)-linked oxidation | |

Table 3: Effects of MPP+ on Oxidative Stress and Apoptosis

| Cell Type | Parameter Measured | Effect of MPP+ | Reference |

|---|---|---|---|

| Cerebellar Granule & SH-SY5Y Cells | Intracellular Oxidative Stress (DCF & DHE dyes) | 2-3 fold increase | |

| Cerebellar Granule & SH-SY5Y Cells | Caspase 3 Activity | Enhanced after 12-24 hours | |

| Cerebellar Granule & SH-SY5Y Cells | TUNEL-positive cells | Increased number, indicating apoptosis |

| WJMSCs-derived DANs | Intracellular ROS levels | Significant elevation | |

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common protocols used in MPP+ studies.

Protocol 1: In Vitro MPP+ Neurotoxicity Model using SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

To induce a more neuronal, dopaminergic-like phenotype, cells are often differentiated by treatment with retinoic acid (RA), typically at a concentration of 10 µM, for several days.

-

-

MPP+ Treatment:

-

Prepare a stock solution of MPP+ iodide or chloride in sterile water or cell culture medium.

-

Differentiated cells are treated with varying concentrations of MPP+ (e.g., 0.1 mM to 2 mM) for a specified duration (e.g., 24 to 48 hours) to determine dose- and time-dependent toxicity.

-

-

Cell Viability Assessment (MTT Assay):

-

After MPP+ treatment, the medium is removed and replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

-

The formazan is then solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured with a spectrophotometer (typically at 570 nm), with absorbance being proportional to the number of viable cells.

-

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation:

-

Culture and treat cells with MPP+ as described in Protocol 1.

-

-

Fluorescent Probe Incubation:

-

After treatment, cells are washed with a buffered saline solution (e.g., PBS).

-

Cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE). DCFH-DA is oxidized by various ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Incubation is typically done in the dark for 30-60 minutes.

-

-

Quantification:

-

The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

An increase in fluorescence intensity in MPP+-treated cells compared to control cells indicates an increase in intracellular ROS levels.

-

Protocol 3: High-Resolution Respirometry

-

Cell Preparation:

-

Cells are cultured and treated with MPP+ as described above.

-

Following treatment, cells are harvested, counted, and resuspended in a specific respiration medium.

-

-

Respirometry Measurement:

-

An Oroboros Oxygraph-2k or similar high-resolution respirometer is used to measure oxygen consumption rates.

-

A substrate-uncoupler-inhibitor titration (SUIT) protocol is applied to assess different states of mitochondrial respiration. This involves the sequential addition of:

-

Substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure ROUTINE respiration.

-

ADP to measure oxidative phosphorylation (OXPHOS) capacity.

-

A protonophore (e.g., FCCP) to uncouple the ETC and measure the maximum electron transport system (ETS) capacity.

-

Rotenone (a Complex I inhibitor) to assess Complex II-linked respiration.

-

Succinate (a Complex II substrate).

-

Antimycin A (a Complex III inhibitor) to measure residual oxygen consumption.

-

-

-

Data Analysis:

-

Oxygen flux is normalized to cell number.

-

Analysis reveals specific defects, such as increased LEAK respiration (proton leak across the inner membrane) and decreased Complex I-linked OXPHOS capacity in MPP+-treated cells.

-

Conclusion

MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons through a well-defined mechanism involving mitochondrial dysfunction and oxidative stress. Its ability to reliably induce a Parkinson's-like phenotype in experimental models has been instrumental in advancing our understanding of PD. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers and drug development professionals working to unravel the complexities of neurodegeneration and develop novel therapeutic strategies.

References

An In-depth Technical Guide to 1-methyl-4-phenylpyridinium chloride (MPP+)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent monoaminergic neurotoxin pivotal in Parkinson's disease (PD) research.[1] Its selective toxicity towards dopaminergic neurons, mediated by specific uptake and mitochondrial targeting, has established MPP+ as an indispensable tool for modeling parkinsonism in both in vitro and in vivo systems.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of MPP+ chloride, its detailed mechanism of action, experimental protocols for its use in PD models, and the key signaling pathways involved in its neurotoxic effects.

Core Properties of 1-methyl-4-phenylpyridinium chloride

MPP+ is a positively charged organic molecule.[1] The chloride salt is commonly used in research settings.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-phenylpyridin-1-ium | [4] |

| Synonyms | Cyperquat, N-Methyl-4-phenylpyridinium | |

| Chemical Formula | C₁₂H₁₂N⁺ | |

| Molar Mass | 170.25 g/mol (cation) | |

| Appearance | White to beige powder | |

| Solubility in Water | 10 mg/mL | |

| LD₅₀ (Mouse) | 29 mg/kg (intraperitoneal), 22.3 mg/kg (subcutaneous) |

Mechanism of Neurotoxicity

The neurotoxicity of MPP+ is a multi-step process that culminates in the selective destruction of dopaminergic neurons in the substantia nigra. This process is initiated by the systemic administration of its precursor, MPTP, a lipophilic compound that readily crosses the blood-brain barrier.

Once in the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) in astrocytes to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then oxidized to MPP+. MPP+ is subsequently released into the extracellular space.

Selective Uptake into Dopaminergic Neurons

A key feature of MPP+ toxicity is its selective accumulation in dopaminergic neurons. This is primarily mediated by the dopamine transporter (DAT), which recognizes MPP+ as a substrate and actively transports it into the neuron. This selective uptake is a critical determinant of the specific neurodegeneration observed in Parkinson's disease models.

Mitochondrial Dysfunction and Oxidative Stress

Following its transport into dopaminergic neurons, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential. Inside the mitochondria, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.

This inhibition has two major consequences:

-

ATP Depletion : The disruption of the electron transport chain leads to a significant decrease in ATP production, compromising cellular energy metabolism.

-

Reactive Oxygen Species (ROS) Production : The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species. This surge in ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA.

Some studies suggest that while MPP+ induces oxidative stress, it may act more to increase the vulnerability of cells to oxidative damage rather than directly causing it. There is also evidence that dopaminergic neuron death induced by MPP+ may occur independently of Complex I inhibition, suggesting the involvement of other mechanisms.

Disruption of Dopamine Homeostasis

MPP+ also interferes with dopamine homeostasis, contributing to its toxicity. It can be taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of dopamine from the vesicles into the cytosol. This elevation of cytosolic dopamine can lead to its auto-oxidation, further contributing to oxidative stress.

Signaling Pathways in MPP+-Induced Apoptosis

The cellular damage initiated by MPP+ triggers apoptotic pathways, leading to programmed cell death of dopaminergic neurons.

Mitochondrial Apoptosis Pathway

The mitochondrial dysfunction caused by MPP+ is a central trigger for the intrinsic apoptosis pathway. The inhibition of Complex I and the resulting oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP). This, in turn, results in the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol.

Released cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Mechanism of MPP+ neurotoxicity and apoptosis induction.

Role of Other Signaling Molecules

Several other signaling molecules and pathways have been implicated in MPP+-induced neurodegeneration:

-

Cyclooxygenase-2 (COX-2) : MPP+ can induce COX-2 expression, and the inhibition of COX-2 has been shown to be neuroprotective. The presence of dopamine appears to be a component of MPP+-induced toxicity, and COX-2 may mediate this effect through the production of ROS.

-

PTEN-induced kinase 1 (PINK1) : Chronic exposure to MPP+ can lead to the depletion of PINK1, a protein crucial for mitochondrial quality control. This is mediated by the upregulation of Bcl-2-associated athanogene 6 (BAG6).

-

Transient Receptor Potential Melastatin 2 (TRPM2) : MPP+ can induce the accumulation of hydrogen peroxide, which in turn activates TRPM2 channels, leading to an influx of calcium and subsequent apoptosis.

Experimental Protocols

MPP+ is widely used to model Parkinson's disease in various experimental settings.

In Vitro Model of Parkinson's Disease using MPP+

This protocol describes the induction of selective neurodegeneration in dopaminergic neuron cultures.

Objective: To study the mechanisms of MPP+-induced cell death and to screen for neuroprotective compounds.

Materials:

-

Dopaminergic neuron cell line (e.g., SH-SY5Y, PC12) or primary mesencephalic neurons

-

Cell culture medium and supplements

-

Multi-well plates

-

MPP+ iodide or chloride salt

-

Reagents for cell viability assays (e.g., MTT, LDH)

-

Reagents for apoptosis assays (e.g., caspase-3 activity kit, TUNEL staining kit)

-

Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH])

Procedure:

-

Cell Plating: Plate dopaminergic neurons at an appropriate density in multi-well plates and allow them to adhere and differentiate.

-

MPP+ Preparation: Prepare a stock solution of MPP+ in sterile water or PBS. Further dilute in cell culture medium to achieve the desired final concentrations.

-

MPP+ Treatment: Remove the existing medium and replace it with the medium containing various concentrations of MPP+. Include a vehicle-only control group. For SH-SY5Y cells, concentrations can range from sublethal to toxic, and for primary neurons, concentrations around 40µM have been shown to cause significant degeneration.

-

Incubation: Incubate the cells for a specified period, typically ranging from 24 to 72 hours.

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using an MTT assay or quantify LDH release into the culture medium.

-

Apoptosis: Assess apoptosis by measuring caspase-3 activity or by performing TUNEL staining for DNA fragmentation.

-

Dopaminergic Neuron Loss: For primary cultures, perform immunocytochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.

-

Experimental workflow for an in vitro MPP+ model.

In Vivo Model of Parkinson's Disease using MPTP

This protocol describes the induction of parkinsonism in mice through the systemic administration of MPTP, the precursor to MPP+.

Objective: To create an animal model of Parkinson's disease for studying disease pathogenesis and testing therapeutic interventions.

Materials:

-

Mice (e.g., C57BL/6)

-

MPTP hydrochloride

-

Sterile saline

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

HPLC system for neurochemical analysis

-

Equipment for histology and immunohistochemistry

Procedure:

-

MPTP Preparation: Under strict safety protocols in a chemical fume hood, dissolve MPTP-HCl in sterile saline to the desired concentration.

-

Administration: Administer MPTP to mice via intraperitoneal (i.p.) injection. Common regimens include:

-

Acute: Four injections of 20 mg/kg, 2 hours apart.

-

Sub-acute: One injection of 30 mg/kg daily for five days.

-

-

Behavioral Analysis: Starting 7 days post-injection, perform behavioral tests to assess motor deficits.

-

Rotarod Test: To measure motor coordination and balance.

-

Open Field Test: To assess locomotor activity.

-

-

Neurochemical and Histological Analysis: At the end of the study (e.g., 7-21 days post-injection), euthanize the animals.

-

Neurochemistry: Dissect the striatum and use HPLC to quantify dopamine and its metabolites to confirm dopaminergic terminal loss.

-

Histology: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

-

Conclusion

1-methyl-4-phenylpyridinium chloride remains a cornerstone in Parkinson's disease research. Its well-characterized mechanism of selective neurotoxicity provides a robust platform for investigating the molecular and cellular underpinnings of dopaminergic neurodegeneration. A thorough understanding of its properties, mechanisms of action, and the signaling pathways it perturbs is essential for researchers and drug development professionals working to unravel the complexities of Parkinson's disease and to develop novel therapeutic strategies.

References

MPP Hydrochloride: An In-depth Technical Guide for Estrogen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPP hydrochloride (Methyl-piperidino-pyrazole hydrochloride) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a key target in hormone-dependent cancers and other endocrine-related disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and cellular effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. Its pronounced selectivity for ERα over Estrogen Receptor Beta (ERβ) makes it an invaluable tool for dissecting the specific roles of ERα in various physiological and pathological processes. While primarily classified as an antagonist, emerging evidence suggests this compound may exhibit mixed agonist/antagonist properties in a tissue-specific manner, characteristic of a Selective Estrogen Receptor Modulator (SERM).

Introduction

Estrogen signaling, mediated through its receptors ERα and ERβ, plays a pivotal role in the development and function of various tissues, including the reproductive tract, bone, and cardiovascular system.[1] Dysregulation of this signaling pathway is a hallmark of numerous diseases, most notably breast cancer. Consequently, the modulation of estrogen receptor activity has been a cornerstone of therapeutic intervention. This compound has emerged as a critical research tool due to its high affinity and more than 200-fold selectivity for ERα over ERβ.[2] This selectivity allows for the specific interrogation of ERα-mediated signaling pathways, aiding in the development of more targeted and effective therapeutics. This guide serves as a technical resource for researchers utilizing this compound in their studies.

Chemical and Physical Properties

This compound is a non-steroidal, pyrazole-based compound.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | [2] |

| Molecular Formula | C₂₉H₃₁N₃O₃ · 2HCl | |

| Molecular Weight | 542.5 g/mol | |

| CAS Number | 911295-24-4 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at +4°C |

Mechanism of Action

This compound exerts its effects by competitively binding to the ligand-binding domain of ERα, thereby preventing the binding of its natural ligand, 17β-estradiol (E2). This binding induces a conformational change in the receptor that inhibits its transcriptional activity. In its antagonist role, this compound blocks the downstream signaling cascades typically initiated by estrogen binding.

However, some in vivo studies have indicated that MPP may also possess partial agonist activities, a characteristic of SERMs. For instance, at certain concentrations, it has been shown to increase uterine weight, an effect typically associated with ERα agonists. This dual activity profile suggests that the interaction of this compound with ERα can lead to different downstream effects depending on the cellular context and tissue type.

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the classical genomic estrogen signaling pathway. In this pathway, estrogen binding to ERα leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, which in turn recruits co-activators and initiates gene transcription. This compound, as an antagonist, prevents these steps.

References

The Core Biological Effects of MPP+ on Dopaminergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological effects of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) on dopaminergic neurons. MPP+, the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a critical tool in modeling Parkinson's disease (PD) by selectively inducing the degeneration of these neurons. This document details the mechanisms of MPP+ toxicity, presents quantitative data on its cellular impacts, outlines key experimental protocols for studying its effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Mechanism of MPP+ Neurotoxicity

The selective neurotoxicity of MPP+ towards dopaminergic neurons is a multi-step process initiated by its specific uptake and culminating in apoptotic cell death. The key stages of this process are:

-

Selective Uptake: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT), leading to its accumulation within these cells.[1] This selective uptake is a primary reason for the specific targeting of dopaminergic neurons.

-

Mitochondrial Accumulation and Complex I Inhibition: Once inside the neuron, MPP+ is further concentrated within the mitochondria due to the mitochondrial membrane potential.[2] Here, it exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3]

-

Consequences of Mitochondrial Dysfunction: The inhibition of Complex I leads to two major detrimental outcomes:

-

ATP Depletion: The disruption of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.[3]

-

Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species.

-

-

Oxidative Stress and Cellular Damage: The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This results in widespread damage to cellular components, including lipids, proteins, and DNA.

-

Activation of Apoptotic Pathways: The combination of ATP depletion, oxidative stress, and direct mitochondrial damage triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, the activation of a cascade of caspases, and ultimately, programmed cell death.

Quantitative Data on MPP+ Effects

The following tables summarize the quantitative effects of MPP+ on various cellular parameters in dopaminergic neuron models. It is important to note that the specific values can vary depending on the cell type, MPP+ concentration, and duration of exposure.

| Cell Line | MPP+ Concentration | Exposure Time | Viability Assay | % Viability Reduction (approx.) | Reference |

| SH-SY5Y | 500 µM | 24 hours | MTT | 50% | |

| SH-SY5Y | 1 mM | 24 hours | MTT | 56% | |

| SH-SY5Y | 2 mM | 24 hours | MTT | 50% | |

| Primary Mesencephalic Neurons | 20 µM | 48 hours | LDH Release | ~100% increase in LDH release |

Table 1: Effect of MPP+ on Cell Viability

| Cell Model | MPP+ Concentration | Exposure Time | Parameter Measured | % Change (approx.) | Reference |

| Differentiated SH-SY5Y | 1 mM | 24 hours | ROUTINE respiration | -70% | |

| Differentiated SH-SY5Y | 1 mM | 24 hours | OXPHOS capacity | -70% | |

| Differentiated SH-SY5Y | 1 mM | 24 hours | ETS capacity | -63% | |

| MN9D cells | 100 µM | 6 hours | Intracellular ATP levels | -50% |

Table 2: Effect of MPP+ on Mitochondrial Function

| Cell Model | MPP+ Concentration | Exposure Time | Parameter Measured | Fold Increase (approx.) | Reference |

| N27 Dopaminergic Cells | 300 µM | 18 hours | Intracellular ROS (H2DCFDA) | 3-fold | |

| Human ESC-derived Neurons | 1 mM | 24 hours | Intracellular ROS (DCF) | 2.5-fold | |

| SH-SY5Y Cells | 500 µM | 24 hours | Intracellular ROS (DCFH-DA) | Significant increase |

Table 3: Effect of MPP+ on Reactive Oxygen Species (ROS) Production

| Cell Model | MPP+ Concentration | Exposure Time | Protein | Change in Expression/Ratio | Reference |

| Undifferentiated SH-SY5Y | 500 µM | 24 hours | Bax/Bcl-2 mRNA ratio | Significant increase | |

| Differentiated SH-SY5Y | 1 mM | 24 hours | Bax/Bcl-2 mRNA ratio | No significant change | |

| SH-SY5Y | 500 µM | 72 hours | Caspase-3 activity | Significant increase | |

| SH-SY5Y | 1 mM | 24 hours | Cleaved Caspase-3 | Increased |

Table 4: Effect of MPP+ on Apoptotic Markers

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of MPP+.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for SH-SY5Y Cells:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

MPP+ Treatment: Prepare various concentrations of MPP+ in the culture medium. Remove the existing medium from the cells and replace it with 100 µL of the MPP+-containing medium. Include a vehicle-only control group.

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated) cells.

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.

General Protocol:

-

Cell Culture and Treatment: Plate and treat cells with MPP+ as described in the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.

-

Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

-

Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit).

-

Reaction Incubation: Add 50-100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Solution (if applicable): Add 50 µL of stop solution to each well if required by the kit protocol.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Protocol using isolated mitochondrial membranes:

-

Mitochondrial Isolation: Isolate mitochondria from control and MPP+-treated cells or tissues using a suitable mitochondrial isolation kit.

-

Membrane Preparation: Lyse the isolated mitochondria by freeze-thawing in a hypotonic buffer to obtain mitochondrial membrane fragments.

-

Reaction Setup: In a cuvette or 96-well plate, incubate the mitochondrial membranes (e.g., 50 µg protein) with NADH (e.g., 130 µM) and Antimycin A (to inhibit Complex III) in an appropriate assay buffer for 2 minutes at 37°C.

-

Initiation of Reaction: Initiate the Complex I-mediated reaction by adding ubiquinone-1 (e.g., 65 µM).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation and express the Complex I activity as a percentage of the control. Rotenone, a specific Complex I inhibitor, should be used as a positive control for inhibition.

Intracellular ROS Detection: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular hydrogen peroxide and other ROS.

Protocol for Adherent Cells (e.g., SH-SY5Y):

-

Cell Plating: Seed cells in a dark, clear-bottom 96-well plate and allow them to adhere overnight.

-

MPP+ Treatment: Treat the cells with the desired concentrations of MPP+ for the specified duration.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add 100 µL of 10-20 µM DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Wash: Remove the DCFH-DA solution and wash the cells again to remove any excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Express the results as a fold increase in fluorescence relative to untreated control cells.

Apoptosis Detection: TUNEL Staining

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

General Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with MPP+ to induce apoptosis.

-

Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS for 30 minutes at 4°C.

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.

-

Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in their nuclei.

-

Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. The effect of α-synuclein knockdown on MPP+ toxicity in models of human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two distinct mechanisms are involved in 6-hydroxydopamine- and MPP+-induced dopaminergic neuronal cell death: role of caspases, ROS, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of MPP+ Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenylpyridinium (MPP+), typically used in its hydrochloride or iodide salt form, is a potent dopaminergic neurotoxin that has become an invaluable tool in neuroscience research, particularly in the study of Parkinson's disease. Its discovery as a neurotoxic agent was serendipitous, stemming from tragic incidents of illicit drug use in the early 1980s. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of MPP+ hydrochloride. It includes a summary of key quantitative data, detailed experimental protocols for its use in research, and visualizations of its metabolic pathway and mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The story of MPP+ is intrinsically linked to its less polar precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While the MPP+ cation itself was synthesized as early as 1923, its profound biological significance remained unknown for decades. The chloride salt of MPP+ was even used as an herbicide under the name cyperquat. The pivotal moment in the history of MPP+ came with the unfortunate incidents of severe parkinsonism in a group of young drug users in California in 1982. These individuals had self-administered a synthetic opioid contaminated with MPTP. This tragic event spurred intensive research that unraveled the metabolic pathway leading to the formation of MPP+ and its selective toxicity to dopaminergic neurons in the substantia nigra, the same neurons that degenerate in Parkinson's disease. This discovery provided researchers with a powerful chemical tool to create animal models of Parkinson's disease, significantly advancing our understanding of the disease's pathology and aiding in the development of therapeutic strategies.

The Discovery and History of MPP+

The timeline of the discovery of MPP+ and the elucidation of its neurotoxic properties is a compelling narrative of scientific investigation sparked by a public health crisis.

-

Early Synthesis (1923): The 1-methyl-4-phenylpyridinium cation was first synthesized in 1923, as mentioned in later scientific literature, though the original publication from a German chemistry journal remains obscure despite extensive searches.

-

Herbicide Use (1970s): The chloride salt of MPP+ was commercialized as an herbicide under the trade name cyperquat, used to control nutsedge.[1][2]

-

The "Frozen Addicts" (1982): A group of young individuals in Santa Clara, California, developed rapid and severe symptoms of Parkinson's disease after injecting a synthetic heroin analog. Dr. J. William Langston and his colleagues identified the contaminant in the illicit drug as MPTP.

-

Identification of MPP+ as the Toxic Metabolite (1984): Researchers discovered that MPTP itself is not the primary neurotoxin. Instead, it is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, to form the toxic metabolite MPP+.[1][3] This discovery was a crucial breakthrough in understanding the mechanism of MPTP-induced parkinsonism.

Chemical and Physical Properties

MPP+ is a quaternary ammonium compound with a permanent positive charge. This charge is a critical determinant of its biological activity, as it prevents passive diffusion across the blood-brain barrier and cellular membranes.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N⁺ | [1] |

| Molar Mass | 170.23 g/mol | |

| Appearance | White to beige powder (as iodide or chloride salt) | |

| Solubility | Soluble in water |

Mechanism of Neurotoxicity

The neurotoxicity of MPP+ is a multi-step process that ultimately leads to the death of dopaminergic neurons. The key events are summarized below and illustrated in the signaling pathway diagram.

-

Uptake into Dopaminergic Neurons: Following its formation in astrocytes, MPP+ is released into the extracellular space. Due to its structural similarity to dopamine, it is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for its specific toxicity to these neurons.

-

Mitochondrial Accumulation: Once inside the neuron, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential.

-

Inhibition of Complex I: Within the mitochondria, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of detrimental effects.

-

ATP Depletion: The inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP production. This energy crisis compromises cellular functions and contributes to cell death.

-

Oxidative Stress: The blockage of Complex I also results in the generation of reactive oxygen species (ROS), such as superoxide radicals. This increase in oxidative stress damages cellular components, including lipids, proteins, and DNA.

Quantitative Toxicological Data

The toxicity of MPP+ has been quantified in various experimental models. The following tables summarize key toxicological parameters.

Table 1: Acute Toxicity of MPP+ in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Intraperitoneal | 29 | |

| Subcutaneous | 22.3 |

Table 2: In Vitro Inhibition of Mitochondrial Complex I by MPP+

| System | IC50 | Reference |

| Rat forebrain mitochondrial fragments | 4.1 mM | |

| Mouse brain mitochondria | Inhibition observed at 0.05 mM | |

| Rat brain mitochondrial membranes | 21% inhibition at 200 µM |

Table 3: In Vitro Neurotoxicity of MPP+ in SH-SY5Y Cells

| Parameter | Concentration | Incubation Time | Effect | Reference |

| Cell Viability (MTT assay) | 1 mM | 24 h | Significant reduction | |

| Cell Viability (MTT assay) | 1.233 mM | 48 h | IC50 | |

| DNA Fragmentation | 500 µM | 48 h | Significant increase |

Experimental Protocols

MPP+ is widely used to model Parkinson's disease in vitro and in vivo. Below are detailed methodologies for key experiments.

Synthesis of MPP+ Hydrochloride

Objective: To synthesize 1-methyl-4-phenylpyridinium (MPP+) hydrochloride.

Materials:

-

4-phenylpyridine

-

Methyl chloride

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Bubble methyl chloride gas through the solution for a specified period or add a molar equivalent of condensed methyl chloride.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The MPP+ chloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold acetonitrile.

-

Dry the product under vacuum to yield MPP+ hydrochloride as a white to off-white solid.

In Vitro Neurotoxicity Assay in SH-SY5Y Cells

Objective: To assess the neurotoxic effects of MPP+ on the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MPP+ hydrochloride stock solution (e.g., 100 mM in sterile water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

MPP+ Treatment: Prepare serial dilutions of MPP+ hydrochloride in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 1.5, 2 mM). Remove the old medium from the cells and add 100 µL of the MPP+-containing medium to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Measurement of Mitochondrial Complex I Inhibition

Objective: To determine the inhibitory effect of MPP+ on mitochondrial complex I activity.

Materials:

-

Isolated mitochondria from rat brain or other tissues

-

Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl₂)

-

NADH

-

Ubiquinone-1 (Coenzyme Q₁)

-

Rotenone (positive control)

-

MPP+ hydrochloride

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Assay Setup: In a cuvette, add the assay buffer and isolated mitochondria (e.g., 50 µg of protein).

-

Incubation with Inhibitors: Add different concentrations of MPP+ or rotenone to the cuvettes and incubate for a few minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding NADH to a final concentration of approximately 100-200 µM.

-

Measurement: Immediately after adding NADH, add ubiquinone-1 to initiate the electron transfer. Monitor the decrease in absorbance at 340 nm for several minutes, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation for each condition. The inhibition of complex I activity is determined by comparing the rates in the presence of MPP+ to the control rate.

High-Resolution Respirometry of MPP+-Treated Cells

Objective: To assess the impact of MPP+ on mitochondrial respiration in intact or permeabilized cells.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Respiration medium (e.g., MiR05)

-

MPP+ hydrochloride

-

Digitonin (for cell permeabilization)

-

Substrates and inhibitors for different respiratory states (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, rotenone)

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in the respiration medium at a known concentration.

-

Respirometer Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.

-

Baseline Respiration (ROUTINE): Add the cell suspension to the respirometer chambers and record the basal oxygen consumption rate.

-

MPP+ Treatment: Inject a defined concentration of MPP+ into the chambers and monitor the change in oxygen consumption.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Permeabilization (for permeabilized cell assays): Add digitonin to selectively permeabilize the plasma membrane.

-

LEAK state: Add substrates for complex I (e.g., pyruvate, malate, glutamate) to measure non-phosphorylating respiration.

-

OXPHOS state: Add ADP to stimulate ATP synthesis and measure oxidative phosphorylation capacity.

-

ETS capacity: Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Complex II-linked respiration: Add rotenone (to inhibit complex I) and succinate (substrate for complex II).

-

Residual Oxygen Consumption (ROX): Add antimycin A (to inhibit complex III) to measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the oxygen flux in different respiratory states to determine the specific effects of MPP+ on mitochondrial function.

Visualizations

The following diagrams illustrate key pathways and workflows related to MPP+ discovery and mechanism of action.

Conclusion

The discovery of MPP+ as a selective dopaminergic neurotoxin has been a landmark event in the field of neuroscience. From its origins as an industrial chemical and herbicide to its central role in Parkinson's disease research, the story of MPP+ highlights the often-unpredictable path of scientific discovery. The detailed understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, has provided invaluable insights into the molecular pathways of neurodegeneration. For researchers and drug development professionals, MPP+ remains an essential tool for creating models of Parkinson's disease, screening potential therapeutic compounds, and ultimately, working towards a cure for this debilitating disorder.

References

The Role of MPP+ in Mitochondrial Complex I Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition is a cornerstone of many in vitro and in vivo models of Parkinson's disease (PD), as it recapitulates key pathological features of the disease, including selective dopaminergic neuron loss.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanisms of MPP+-induced complex I inhibition, presents quantitative data on its effects, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Mechanism of Mitochondrial Complex I Inhibition by MPP+

MPP+ exerts its neurotoxic effects through a multi-step process that culminates in the disruption of mitochondrial function.

-

Cellular Uptake: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).

-

Mitochondrial Accumulation: Once inside the neuron, the cationic nature of MPP+ facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.

-

Inhibition of Complex I: MPP+ directly inhibits the enzymatic activity of complex I, a critical component of the electron transport chain (ETC). This inhibition is thought to occur through binding to both hydrophobic and hydrophilic sites on the complex. The binding of MPP+ disrupts the transfer of electrons from NADH to ubiquinone.

The inhibition of complex I by MPP+ leads to a cascade of detrimental downstream effects:

-

ATP Depletion: The disruption of the ETC impairs oxidative phosphorylation, leading to a significant decrease in cellular ATP levels.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I results in the leakage of electrons, which then react with molecular oxygen to generate superoxide radicals and other ROS.

-

Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

Quantitative Data on MPP+ Inhibition

The inhibitory effect of MPP+ on complex I and mitochondrial respiration has been quantified in numerous studies. The following tables summarize key findings.

Table 1: IC50 Values for MPP+ Inhibition of Complex I

| Cell/Tissue Type | Preparation | IC50 Value | Reference |

| Rat Forebrain | Mitochondrial Fragments | 4.1 mM | |

| MN9D Cells | ~125 µM |

Note: IC50 values can vary depending on the experimental system and assay conditions.

Table 2: Effects of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells

| Respiratory State | Parameter | % Change vs. Control | Reference |

| ROUTINE Respiration | Oxygen Flow | -70% | |

| OXPHOS Respiration | Oxygen Flow | -70% | |

| ETS Capacity | Oxygen Flow | -62.7% | |

| Complex I-sustained OXPHOS | ATP-coupled Respiration | -23% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MPP+-induced complex I inhibition.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from methods used for isolating mitochondria for subsequent activity assays.

Buffers and Reagents:

-

Mitochondrial Isolation Buffer A (2X): Composition may vary, but a common base is a mannitol-sucrose buffer.

-

Mitochondrial Isolation Buffer B: For resuspension of the final mitochondrial pellet.

-

PBS (Phosphate-Buffered Saline): Ice-cold.

-

Protease Inhibitor Cocktail: To prevent protein degradation.

Procedure:

-

Harvest approximately 1x10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C. For adherent cells, use a cell scraper or trypsinization.

-

Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of 1x Mitochondria Isolation Buffer A (with protease inhibitors) and homogenize on ice using a Dounce homogenizer or a Polytron tissue disruptor.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (which contains the cytosolic fraction).

-

For higher purity, the mitochondrial pellet can be washed by resuspending in 1 mL of 1x Mitochondria Isolation Buffer A and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in an appropriate volume (e.g., 50 µL) of Mitochondria Isolation Buffer B for immediate use or storage at -80°C.

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the decrease in NADH absorbance as it is oxidized by complex I.

Reagents:

-

Assay Buffer: Typically a phosphate buffer (e.g., 25 mM K3PO4, pH 7.2) containing MgCl2.

-

NADH: Substrate for complex I.

-

Ubiquinone (e.g., Coenzyme Q1): Electron acceptor.

-

Antimycin A: Inhibitor of complex III to prevent downstream electron transport.

-

Rotenone: A specific complex I inhibitor, used as a positive control for inhibition.

-

Isolated Mitochondria: From the protocol above.

Procedure:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add Antimycin A to each well.

-

Add the isolated mitochondrial sample (typically 1-5 µg of protein).

-

To a subset of wells, add rotenone to determine the specific complex I activity. To other wells, add MPP+ at various concentrations.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Initiate the reaction by adding NADH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-20 minutes) using a spectrophotometer.

-

The rate of NADH oxidation is proportional to complex I activity. Calculate the specific activity by subtracting the rate in the presence of rotenone from the total rate.

High-Resolution Respirometry

This technique measures oxygen consumption rates in intact or permeabilized cells to assess mitochondrial function.

Instrumentation:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Procedure (using differentiated SH-SY5Y cells as an example):

-

Treat differentiated SH-SY5Y cells with MPP+ (e.g., 1 mM for 24 hours) or vehicle control.

-

Harvest and resuspend the cells in a suitable respiration medium (e.g., MiR05).

-

Add the cell suspension to the respirometer chambers.

-

Sequentially add various substrates and inhibitors to measure different respiratory states:

-

ROUTINE respiration: Basal oxygen consumption of intact cells.

-

LEAK respiration (State 4): Oxygen consumption in the absence of ADP synthesis (e.g., after addition of oligomycin).

-

OXPHOS capacity (State 3): Maximum ADP-stimulated respiration, achieved by adding a complex I substrate (e.g., pyruvate, glutamate, malate) and ADP.

-

ETS capacity: Maximum uncoupled respiration, achieved by titrating a protonophore (e.g., CCCP or FCCP).

-

-

Record and analyze the oxygen consumption rates to determine the effects of MPP+ on different aspects of mitochondrial respiration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to MPP+ toxicity.

Signaling Pathway of MPP+-Induced Neurotoxicity

Caption: Signaling cascade of MPP+-induced neurotoxicity.

Experimental Workflow for Assessing Complex I Inhibition

References

- 1. pnas.org [pnas.org]

- 2. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. neuroproof.com [neuroproof.com]

- 5. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of MPP Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for Methyl-piperidino-pyrazole (MPP) dihydrochloride, a potent and selective estrogen receptor alpha (ERα) antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical Structure and Properties

MPP dihydrochloride, systematically named 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride, is a non-steroidal small molecule that exhibits high binding affinity and selectivity for ERα over ERβ.[1] Its structure features a central pyrazole core substituted with three phenolic groups and a piperidinylethoxy side chain, which is crucial for its antagonist activity.[2][3]

Chemical Structure:

Table 1: Physicochemical Properties of MPP Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 911295-24-4 | [1] |

| Molecular Formula | C₂₉H₃₁N₃O₃ · 2HCl | |

| Molecular Weight | 542.50 g/mol | |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Purity | ≥98% (by HPLC) | |

| Storage | Store at +4°C |

Synthesis of MPP Dihydrochloride

The synthesis of MPP dihydrochloride is a multi-step process that can be achieved through the construction of the pyrazole core followed by the introduction of the piperidinylethoxy side chain and final salt formation. The following protocol is a plausible synthetic route based on published methodologies for analogous compounds.

The synthesis can be broadly divided into three main stages:

-

Formation of the Chalcone Intermediate: An aldol condensation reaction between a substituted acetophenone and a benzaldehyde to form an enone (chalcone).

-

Pyrazole Ring Formation: Cyclization of the chalcone with a substituted hydrazine to form the core pyrazole structure.

-

Side Chain Alkylation and Salt Formation: Introduction of the piperidinylethoxy side chain via an etherification reaction, followed by conversion to the dihydrochloride salt.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-methyl-3-(4-hydroxyphenyl)prop-2-en-1-one (Enone 5)

-

Reaction: Aldol condensation of 1-(4-methoxyphenyl)propan-1-one (3) and p-hydroxybenzaldehyde (4).

-

Procedure:

-

To a solution of 1-(4-methoxyphenyl)propan-1-one (1.0 eq) and p-hydroxybenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the enone intermediate.

-

Step 2: Synthesis of 1,3-Bis(4-methoxyphenyl)-4-methyl-5-(4-hydroxyphenyl)-1H-pyrazole (Pyrazole 7)

-

Reaction: Cyclization of the enone (5) with 4-methoxyphenylhydrazine (6).

-

Procedure:

-

In a round-bottom flask, dissolve the enone (1.0 eq) and 4-methoxyphenylhydrazine hydrochloride (1.2 eq) in a high-boiling point solvent such as acetic acid or ethanol.

-

Heat the mixture to reflux for 8-16 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude pyrazole can be purified by column chromatography on silica gel.

-

Step 3: Introduction of the Piperidinylethoxy Side Chain and Demethylation

-

Reaction: O-alkylation of the free phenol on the pyrazole intermediate with 1-(2-chloroethyl)piperidine, followed by demethylation of the methoxy groups.

-

Procedure:

-

Dissolve the pyrazole intermediate (1.0 eq) in a suitable solvent like acetone or DMF.

-

Add a base such as potassium carbonate (2.0 eq) and 1-(2-chloroethyl)piperidine hydrochloride (1.5 eq).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product is then subjected to demethylation. A common reagent for this is boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane at low temperature (e.g., -78 °C to 0 °C).

-

After the reaction is complete, quench carefully with methanol and then water.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the free base of MPP by column chromatography.

-

Step 4: Formation of MPP Dihydrochloride

-

Reaction: Treatment of the purified MPP free base with hydrochloric acid.

-

Procedure:

-

Dissolve the purified MPP free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Add a solution of hydrochloric acid in ether or isopropanol (2.2 equivalents) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain MPP dihydrochloride as a white or off-white solid.

-

Table 2: Representative Reaction Parameters and Expected Yields

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time (h) | Expected Yield (%) |

| 1 | 1-(4-methoxyphenyl)propan-1-one, p-hydroxybenzaldehyde | Ethanol | NaOH or KOH | Room Temp. | 12-24 | 70-85 |

| 2 | Enone intermediate, 4-methoxyphenylhydrazine | Acetic Acid | - | Reflux | 8-16 | 60-75 |

| 3 | Pyrazole intermediate, 1-(2-chloroethyl)piperidine; BBr₃ | Acetone/DMF; DCM | K₂CO₃; - | Reflux; -78°C to RT | 12-24; 4-8 | 50-65 (over two steps) |

| 4 | MPP free base, HCl | Isopropanol/Ether | - | Room Temp. | 1-2 | 90-98 |

Note: These values are illustrative and can vary based on specific experimental conditions and scale.

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the key steps in the synthesis of MPP dihydrochloride.

Caption: Synthetic workflow for MPP dihydrochloride.

MPP dihydrochloride acts as a competitive antagonist at the estrogen receptor alpha (ERα). The diagram below illustrates its role in blocking the canonical ERα signaling pathway.

Caption: MPP blocks estrogen-mediated gene transcription.

References

MPP+ as a Metabolite of MPTP: A Technical Guide to its Role in Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-phenylpyridinium (MPP+), the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It details the metabolic conversion of MPTP to MPP+, its selective uptake into dopaminergic neurons, and the subsequent molecular mechanisms leading to neuronal cell death. This document summarizes key quantitative data, provides detailed experimental protocols for studying MPP+ toxicity, and visualizes the critical signaling pathways involved. This guide is intended to be a valuable resource for researchers in the fields of neurodegenerative disease, toxicology, and drug development.

Introduction

The discovery that MPTP induces a Parkinson's disease-like syndrome in humans and primates has revolutionized research into the pathophysiology of this neurodegenerative disorder. The toxicity of MPTP is not direct; it is a prodrug that is metabolized to the active toxicant, MPP+. Understanding the journey of MPTP to MPP+ and its subsequent intracellular actions is crucial for developing therapeutic strategies to mitigate neurodegeneration. This guide will delve into the core aspects of MPP+ as a key molecule in experimental models of Parkinson's disease.

The Metabolic Activation and Cellular Uptake of MPP+

The neurotoxicity of MPTP is contingent upon its conversion to MPP+ and the specific accumulation of MPP+ within dopaminergic neurons. This process can be broken down into several key steps.

From MPTP to MPP+: A Two-Step Conversion

Initially, the lipophilic MPTP readily crosses the blood-brain barrier. Within the brain, it is primarily taken up by astrocytes. Here, monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+). MPDP+ is then further oxidized, either enzymatically or non-enzymatically, to the stable and toxic MPP+ ion.

Selective Entry into Dopaminergic Neurons

Following its formation, MPP+ is released into the extracellular space. Its selective toxicity arises from its recognition and uptake by the dopamine transporter (DAT), which is highly expressed on the presynaptic terminals of dopaminergic neurons. MPP+ is a high-affinity substrate for DAT, leading to its concentration within these specific neurons.

Mechanism of MPP+ Neurotoxicity

Once inside dopaminergic neurons, MPP+ exerts its toxic effects primarily through the disruption of mitochondrial function and the induction of oxidative stress, ultimately leading to apoptotic cell death.

Mitochondrial Complex I Inhibition

MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. Within the mitochondrial matrix, it potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the flow of electrons, leading to a severe depletion of cellular ATP.

Oxidative Stress and Apoptosis

The blockade of the electron transport chain at Complex I also results in the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), such as superoxide radicals. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. The combination of ATP depletion and oxidative stress triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.

Quantitative Data on MPP+ Toxicity

The following tables summarize key quantitative parameters related to the toxicity and transport of MPP+.

Table 1: In Vivo and In Vitro Toxicity of MPP+

| Parameter | Species/System | Value | Conditions |

| LD50 | Mouse | 29 mg/kg | Intraperitoneal |

| LD50 | Mouse | 22.3 mg/kg | Subcutaneous |

| IC50 (Complex I Inhibition) | Isolated Rat Brain Mitochondria | ~200 µM | |

| IC50 (Cell Viability) | Undifferentiated SH-SY5Y cells | 500 µM | 24-hour exposure |

| IC50 (Cell Viability) | Differentiated SH-SY5Y cells | 1000 µM | 24-hour exposure |

Table 2: Kinetic Parameters of MPP+ Uptake via Dopamine Transporter (DAT)

| Cell Line | Km | Vmax |

| SH-SY5Y | 18.65 nM | 54.88 fmol/min/mg protein |

| SH-SY5Y | 11.5 µM | 30.5 pmol/mg.min |

Note: The variability in reported Km and Vmax values can be attributed to different experimental conditions and cell differentiation states.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MPP+ neurotoxicity.

Synthesis of MPP+ Iodide

MPP+ iodide can be synthesized by the methylation of 4-phenylpyridine.

Materials:

-

4-phenylpyridine

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.

-

Add an excess of methyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours with continuous stirring.

-

Allow the reaction to cool to room temperature. The MPP+ iodide product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold acetonitrile to remove any unreacted starting materials.

-

Dry the product under vacuum. The final product should be a white to beige powder.

Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is a powerful technique to assess the impact of MPP+ on mitochondrial function in intact or permeabilized cells.

Materials:

-

SH-SY5Y cells

-

MPP+

-

Cell culture medium

-

Respirometry medium (e.g., MiR05)

-

Digitonin (for permeabilization)

-

Substrates and inhibitors for different respiratory states (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

-

Culture SH-SY5Y cells to the desired confluency. Treat cells with the desired concentration of MPP+ for the specified duration.

-

Harvest the cells and resuspend them in the respirometry medium at a known cell density.

-

Add the cell suspension to the oxygraph chambers.

-